molecular formula C7H10BrClN2 B595419 (4-Bromo-3-methylphenyl)hydrazine hydrochloride CAS No. 112626-91-2

(4-Bromo-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B595419
CAS No.: 112626-91-2
M. Wt: 237.525
InChI Key: LGBMBBMMOHMQPI-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a hydrazine moiety.

Scientific Research Applications

(4-Bromo-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Unfortunately, the specific hazard and precautionary statements were not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom and methyl group contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 3-Methylphenylhydrazine hydrochloride
  • 4-Chloro-3-methylphenylhydrazine hydrochloride

Uniqueness

(4-Bromo-3-methylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(4-bromo-3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQEKKSKADUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112626-91-2
Record name (4-bromo-3-methylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-methylaniline (10.2 g) was suspended in 6N HCl (85 mL) and cooled to 0° C. A solution of sodium nitrite (4 g in 40 mL H2O) was added over 10 min. The reaction was stirred for 15 min at 0° C. followed by the addition of stannous chloride dihydrate (36 g in 25 mL 12N HCl.) The reaction was stirred for 2 hr at 0° C. The reaction was filtered and the filter cake washed with cold H2O to afford 4-bromo-3-methylphenylhydrazine hydrochloride (Cmpd 9a, 20 g) as a tan solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
reactant
Reaction Step Four

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